(S)-9-Methyl-1-undecanol
Description
Significance of Chiral Fatty Alcohols in Chemical Sciences
Chiral fatty alcohols are a class of organic molecules characterized by a stereocenter, rendering them optically active. This chirality is of fundamental importance in the chemical sciences, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity and chemical reactivity. wisdomlib.org Enantiomers, the non-superimposable mirror images of a chiral molecule, often exhibit distinct interactions with other chiral molecules, such as enzymes and receptors in biological systems. aocs.org
The synthesis of enantiomerically pure chiral alcohols is a significant goal in organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. wisdomlib.orgnih.gov Researchers continuously seek efficient and highly selective methods for their preparation. nih.gov The development of biocatalytic and chemocatalytic routes to access these compounds highlights their value as building blocks for more complex molecular architectures. wisdomlib.orgnih.gov Fatty alcohols, in particular, are utilized in the production of surfactants, detergents, cosmetics, and as precursors for various chemical intermediates. researchgate.net
Overview of Research Trajectories for (S)-9-Methyl-1-undecanol
Research concerning this compound has primarily focused on its synthesis and its identification in natural sources. The development of stereoselective synthetic methods to obtain this specific enantiomer with high purity is a key area of investigation. For instance, methods involving bakers' yeast-mediated reductions have been explored for the enantioselective synthesis of (S)-2-methyl-1-alkanols, a class of compounds to which this compound belongs. scribd.com
Another significant research trajectory involves the identification and characterization of this compound in natural products. For example, it has been identified as a volatile organic compound in the anal gland secretions of the African clawless otter. iucnosgbull.org Furthermore, studies have reported the presence of 2-methyl-1-undecanol (B78878) in the methanolic extract of Foeniculum vulgare (fennel). sarpublication.com These findings stimulate further research into the biological role and ecological significance of this compound.
Contextualization within Stereoselective Organic Chemistry
Stereoselective organic chemistry is a subfield dedicated to the selective formation of one stereoisomer over another. masterorganicchemistry.com This is crucial when synthesizing chiral molecules like this compound, where the desired biological or chemical properties are often associated with a single enantiomer. Reactions that produce a predominance of one stereoisomer are termed stereoselective, and if the reaction produces one enantiomer in favor of the other, it is called enantioselective. organicchemistrytutor.com
The synthesis of this compound serves as a practical example of the challenges and advancements in stereoselective synthesis. Achieving high enantiomeric excess is a primary objective, often accomplished through the use of chiral catalysts, reagents, or biocatalysts. scribd.commasterorganicchemistry.com The principles of stereoselective reactions, such as those governing the addition to double bonds (syn- and anti-addition), are fundamental to designing synthetic routes to specific stereoisomers. alrasheedcol.edu.iq The Sharpless asymmetric epoxidation is a notable example of a highly enantioselective reaction used in the synthesis of chiral alcohols. masterorganicchemistry.comorganicchemistrytutor.com
Table 1: Chemical and Physical Properties of 1-Undecanol (B7770649)
| Property | Value | Source |
| Molecular Formula | C11H24O | chemicalbook.comnih.gov |
| Molecular Weight | 172.31 g/mol | chemicalbook.comnih.gov |
| Appearance | Colorless liquid | nih.govatamanchemicals.com |
| Odor | Floral citrus-like | atamanchemicals.com |
| Melting Point | 19 °C | atamanchemicals.comebi.ac.uk |
| Boiling Point | 243 °C | atamanchemicals.comebi.ac.uk |
| Flash Point | > 110 °C | thegoodscentscompany.com |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether | atamanchemicals.com |
| IUPAC Name | undecan-1-ol | nih.govebi.ac.uk |
Table 2: Spectroscopic Data for Methyl-Undecanol Derivatives and Related Compounds
| Compound/Technique | Key Observations | Source |
| (S)-2-Methyl-1-undecanol | Synthesis via bakers' yeast reduction of the corresponding propenal yielded the chiral alcohol. | scribd.com |
| 2-Methyl-1-undecanol in Foeniculum vulgare | Identified as a component in the methanolic extract using Gas Chromatography-Mass Spectrometry (GC-MS). | sarpublication.com |
| 1-Undecanol | GC-MS analysis is a standard technique for the identification of such long-chain alcohols in complex mixtures. | diabloanalytical.com |
| Methylated Pyrimidinone | Density functional theory (DFT) models used to study the effects of methylation on molecular structure and electronic properties. | acs.org |
| Trimethylsilyl-alkynones | 1H and 13C NMR spectroscopy, along with High-Resolution Mass Spectrometry (HRMS), were used to characterize intermediates in stereoselective syntheses. | rsc.org |
Structure
3D Structure
Properties
CAS No. |
621359-57-7 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
(9S)-9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
InChI Key |
BPCAUKGHVSVGCW-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCO |
Origin of Product |
United States |
Stereochemical Considerations and Absolute Configuration of S 9 Methyl 1 Undecanol
Enantiomeric Forms and Chirality at the C-9 Position
The molecular structure of 9-Methyl-1-undecanol features a chiral center at the ninth carbon atom (C-9). A carbon atom is considered chiral when it is bonded to four different substituent groups. youtube.com In the case of 9-Methyl-1-undecanol, the C-9 carbon is attached to:
A hydrogen atom (H)
A methyl group (-CH₃)
An octyl group (-CH₂(CH₂)₆CH₃)
A -(CH₂)₇CH₂OH group
This specific three-dimensional arrangement of these four distinct groups around the C-9 carbon results in the existence of two enantiomeric forms: (S)-9-Methyl-1-undecanol and (R)-9-Methyl-1-undecanol. These enantiomers are mirror images of each other and are not superimposable. youtube.com The "S" and "R" designations are determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents based on atomic number. youtube.com
| Property | Description |
| Chiral Center | C-9 |
| Substituents at C-9 | 1. -H |
| 2. -CH₃ | |
| 3. -(CH₂)₇CH₂OH | |
| 4. -CH₂(CH₂)₆CH₃ | |
| Enantiomeric Forms | This compound |
| (R)-9-Methyl-1-undecanol |
Importance of Enantiomeric Purity in Research Pertaining to this compound
While specific studies on this compound are scarce, the critical role of enantiomeric purity has been well-established in numerous biologically active compounds, particularly in the realm of insect pheromones and pharmaceuticals. researchgate.netmhmedical.com Enantiomers of a chiral compound can exhibit significantly different, and sometimes opposing, biological activities. nih.gov This is because biological systems, such as enzyme active sites and receptor binding sites, are themselves chiral and will interact differently with each enantiomer. mhmedical.comnih.gov
In the context of insect chemical communication, the stereochemistry of pheromones is often crucial for species-specific signaling. researchgate.netnih.gov An insect's olfactory receptors can be highly selective for one enantiomer over the other. nih.gov In many documented cases, one enantiomer of a chiral pheromone is highly active, while the other may be inactive or even inhibitory to the biological response. researchgate.net Therefore, in research aimed at investigating the potential pheromonal activity of this compound, the use of an enantiomerically pure sample would be paramount. The presence of the (R)-enantiomer could lead to ambiguous or misleading results, potentially masking or altering the true biological effect of the (S)-enantiomer.
Analytical Techniques for Enantiomeric Purity Determination and Characterization of S 9 Methyl 1 Undecanol
Chromatographic Enantioseparation Methods
Chromatographic techniques are at the forefront of enantiomeric purity analysis, offering high-resolution separation of enantiomers. This is typically achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector, which is most often incorporated into the stationary phase of the chromatography column.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.usrsc.org For a non-chromophoric alcohol like (S)-9-Methyl-1-undecanol, derivatization with a suitable chromophoric or fluorophoric chiral derivatizing agent is often necessary to facilitate detection and improve separation. heraldopenaccess.us
The derivatization of the primary alcohol group of this compound with a chiral reagent, such as (1R,2R)-2-(anthracene-2,3-dicarboximido)cyclohexane carboxylic acid, would yield diastereomeric esters. nih.gov These diastereomers can then be separated on a standard achiral reversed-phase HPLC column (e.g., C18 or C30). nih.gov The difference in the spatial arrangement of the diastereomers leads to different interactions with the stationary phase, resulting in different retention times. The ratio of the peak areas of the two separated diastereomers directly corresponds to the enantiomeric ratio of the original alcohol.
Table 1: Illustrative Chiral HPLC Parameters for the Analysis of a Derivatized Long-Chain Chiral Alcohol
| Parameter | Value |
| Analyte | Diastereomeric esters of this compound |
| Chiral Derivatizing Agent | (1R,2R)-2-(anthracene-2,3-dicarboximido)cyclohexane carboxylic acid |
| Column | Reversed-phase C30 |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV or Fluorescence |
Alternatively, direct enantioseparation can be achieved without derivatization by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral molecules, including alcohols. heraldopenaccess.us
Chiral Gas Chromatography (GC) Utilizing Chiral Stationary Phases
Chiral Gas Chromatography (GC) is another highly effective method for the enantioseparation of volatile chiral compounds. gcms.czchromatographyonline.com For this compound, direct analysis is feasible due to its volatility. The separation is accomplished using a capillary column coated with a chiral stationary phase. gcms.cz
Cyclodextrin derivatives are commonly used as chiral selectors in GC. gcms.czchromatographyonline.com These cyclic oligosaccharides have a chiral cavity, and their derivatization with various functional groups enhances their enantioselective recognition capabilities. For the separation of chiral alcohols, stationary phases like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin have proven to be effective. researchgate.net The differential interaction between the enantiomers of 9-methyl-1-undecanol and the chiral stationary phase leads to a difference in their retention times, allowing for their quantification. The enantiomeric excess can be determined by integrating the peak areas of the two enantiomers. libretexts.org
Table 2: Representative Chiral GC Conditions for the Enantioseparation of Chiral Alcohols
| Parameter | Value |
| Analyte | This compound |
| Column | Capillary column with a chiral stationary phase (e.g., Chiraldex G-TA) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized gradient for resolution of enantiomers |
| Detector | Flame Ionization Detector (FID) |
Spectroscopic Methods for Stereochemical Analysis
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), provide detailed information about the three-dimensional structure of chiral molecules, enabling the determination of their stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have distinct NMR spectra. core.ac.uknih.govkaist.ac.kr This allows for the differentiation and quantification of enantiomers.
For this compound, a chiral alcohol, a variety of CSAs can be employed. For instance, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or derivatives of binaphthol are known to be effective for resolving chiral alcohols. open.ac.uklibretexts.org In the ¹H NMR spectrum, the signals corresponding to the protons near the chiral center of the two enantiomers will exhibit different chemical shifts (enantiomeric shift difference, ΔΔδ) in the presence of the CSA. The integration of these separated signals allows for the determination of the enantiomeric excess. libretexts.org
NMR Spectroscopy of Diastereomeric Derivatives
An alternative NMR-based method involves the chemical conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). nih.govtcichemicals.com Unlike the transient complexes formed with CSAs, these are stable covalent compounds. The resulting diastereomers have distinct NMR spectra in a standard achiral solvent.
For this compound, esterification with a chiral carboxylic acid, such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), would produce diastereomeric esters. In the ¹H or ¹⁹F NMR spectra of these esters, the signals of the protons or fluorine atoms near the newly formed diastereomeric center will appear at different chemical shifts. tcichemicals.com This method not only allows for the determination of enantiomeric purity but can also be used to assign the absolute configuration based on established empirical models of the shielding effects of the derivatizing agent. tcichemicals.com For instance, analysis of the ¹H-NMR spectrum of an ester of a secondary alcohol like (S)-5-undecanol with a chiral dicarboxylic acid derivative has shown distinct chemical shifts for the terminal methyl groups, allowing for stereochemical assignment. tcichemicals.com A similar approach could be applied to the primary alcohol this compound.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgarxiv.org The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. wikipedia.org
To determine the absolute configuration of 9-Methyl-1-undecanol, the experimental VCD spectrum of an enantiomerically enriched sample would be recorded. This experimental spectrum is then compared to the theoretical VCD spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). wikipedia.org By comparing the signs and relative intensities of the VCD bands in the experimental and calculated spectra, the absolute configuration of the measured enantiomer can be unambiguously assigned as either (S) or (R). VCD is a powerful, non-destructive method for the absolute configuration determination of chiral molecules in solution. ru.nlmdpi.com
Biochemical Roles and Natural Occurrence of Chiral Undecanols
Natural Occurrence and Isolation
The study of plant-derived small molecules, known as plant metabolomics, reveals a vast array of compounds, including sugars, amino acids, and secondary metabolites. nih.govmdpi.comfrontiersin.org Long-chain fatty alcohols are known components of plant cuticular waxes, which form a protective layer on the plant surface. nih.govmdpi.com These waxes are complex mixtures primarily composed of very-long-chain fatty acids and their derivatives, such as alkanes and primary alcohols. mdpi.com Fatty acyl reductases (FARs) are key enzymes in this process, converting very-long-chain fatty acids (C20 to C34) into fatty alcohols. mdpi.com While common straight-chain alcohols like 1-undecanol (B7770649) are found in various fruits and vegetables, including apples, bananas, and citrus, specific chiral branched-chain undecanols like (S)-9-Methyl-1-undecanol are not commonly reported as major plant metabolites. wikipedia.orgatamanchemicals.com The biosynthesis of these alcohols in plants starts with the creation of C16 or C18 fatty acids, which are then elongated and can be reduced to primary alcohols by FARs located in the endoplasmic reticulum. nih.gov
Chiral undecanols and related long-chain alcohols are significant in the animal kingdom, particularly as semiochemicals (chemicals used for communication) in insects. rsc.org While this compound itself is noted as a chiral intermediate for insect pheromone synthesis, its direct identification as a major natural pheromone is not prominent in the literature. vulcanchem.com However, structurally similar molecules are crucial for many insect species. For instance, hydrocarbons with a 1,5-dimethyl skeleton are found in several insect pheromones. nih.gov The sex pheromone of the pine sawfly Macrodiprion nemoralis, for example, is the acetate (B1210297) of (2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecanol, highlighting the importance of specific stereoisomers in chemical communication. researchgate.net In some cases, long-chain alcohols are found in animal-derived products; for example, various alcohols, including 1-undecanol, have been identified in chilled Tan mutton. nih.govukm.myasm.org The analysis of volatile organic compounds (VOCs) in animals can reveal a complex profile of alcohols, aldehydes, and other compounds that serve in chemical signaling. mdpi.com
Microorganisms are a rich source of diverse volatile compounds, including alcohols, ketones, and esters, which can have antimicrobial properties or act as signaling molecules. researchgate.netfrontiersin.org The production of branched-chain higher alcohols has been achieved through engineered bacteria like Ralstonia eutropha. nih.gov Microbial production of long-chain fatty alcohols is a promising alternative to chemical synthesis from fossil fuels or plant oils. d-nb.infobohrium.com
Engineered E. coli has been used to produce branched long-chain fatty alcohols by optimizing pathways that supply α-keto acid precursors. d-nb.info This modular engineering approach has led to the production of up to 350 mg/L of these alcohols. d-nb.info Yeasts, such as Saccharomyces cerevisiae, are also used for the biosynthesis of fatty alcohols, although they often require the introduction of heterologous enzymes. bohrium.comfrontiersin.org The biotransformation of ketones to chiral alcohols is another important microbial capability, with specific strains like Mortierella ramanniana and Pullularia pullulans being used to produce either the (R) or (S) enantiomer of a given alcohol with high purity. nih.gov For example, Pseudomonas aeruginosa can produce long-chain alcohols like 2-undecanol. nih.gov
Metabolic Pathways Involving Undecanols
The biosynthesis of long-chain alcohols originates from fatty acid metabolism. nih.gov The process begins with the synthesis of fatty acids, which are then activated to acyl-CoA or acyl-ACP (acyl carrier protein) thioesters. bohrium.com These activated forms are subsequently reduced to alcohols. bohrium.com This reduction can occur through two main enzymatic routes.
One route involves fatty acyl-CoA reductases (FARs) or carboxylic acid reductases (CARs). bohrium.com FARs catalyze the reduction of fatty acyl-CoAs to primary fatty alcohols, a crucial step in the formation of protective lipid barriers in plants like cuticular wax and suberin. nih.gov These enzymes are often located in the endoplasmic reticulum or plastids. nih.gov The reduction of a fatty acid by a FAR typically proceeds through an aldehyde intermediate, which is then further reduced to the alcohol. frontiersin.orgresearchgate.netnih.gov
The second pathway involves the conversion of fatty acids to alcohols. In engineered E. coli, branched-chain fatty alcohols have been synthesized by providing branched-chain α-keto acids as primers for the fatty acid synthesis pathway. frontiersin.org This demonstrates that the fatty acid synthesis machinery can be adapted to produce non-standard, branched-chain products. d-nb.infopnas.org
Table 1: Key Enzymes in Long-Chain Alcohol Biosynthesis
| Enzyme Class | Substrate | Product | Organism Examples |
|---|---|---|---|
| Fatty Acyl-CoA Reductase (FAR) | Fatty Acyl-CoA | Fatty Alcohol | Arabidopsis thaliana, Pisum sativum (pea), Mycobacterium tuberculosis |
| Carboxylic Acid Reductase (CAR) | Free Fatty Acid | Fatty Alcohol | Saccharomyces cerevisiae (engineered) |
| α-Keto Acid Decarboxylase | α-Keto Acid | Aldehyde | Lactococcus lactis |
Long-chain alcohols are subject to various enzymatic transformations and degradation. They can be oxidized to aldehydes and then to carboxylic acids, a process that is essentially the reverse of their synthesis. wikipedia.org In the yeast Candida, long-chain alcohol oxidase, a flavin-containing enzyme bound to the endoplasmic reticulum membrane, oxidizes fatty alcohols to aldehydes as part of the omega-oxidation pathway. wikipedia.org This is followed by the action of a long-chain fatty aldehyde dehydrogenase to produce a carboxylic acid. wikipedia.org
In bacteria like Pseudomonas aeruginosa, a specific gene cluster, designated lao (long-chain-alcohol/aldehyde-oxidation), is responsible for the degradation of primary long-chain alcohols. asm.org This system includes an alcohol dehydrogenase (LaoA) and an aldehyde dehydrogenase (LaoC). asm.org The degradation of n-alkanes in thermophilic bacteria also proceeds through the oxidation of the terminal methyl group to a primary alcohol, which is then further dehydrogenated to an aldehyde by alcohol dehydrogenases (ADHs). d-nb.info
Ultimately, the fatty acids produced from alcohol oxidation can enter the β-oxidation cycle for complete degradation. mdpi.com In this pathway, the fatty acid is broken down into two-carbon acetyl-CoA units, which can then be used by the cell for energy production through the citric acid cycle. mdpi.com
Table 2: Pathways for Transformation and Degradation of Long-Chain Alcohols
| Pathway | Key Enzymes | Function | Organism Examples |
|---|---|---|---|
| Omega-Oxidation | Cytochrome P450, Long-chain alcohol oxidase, Aldehyde dehydrogenase | Oxidation of fatty acids/alcohols at the omega-carbon | Candida yeast |
| Lao System | LaoA (Alcohol Dehydrogenase), LaoC (Aldehyde Dehydrogenase) | Degradation of primary long-chain alcohols | Pseudomonas aeruginosa |
Intermediate Role in Lipid Metabolism
Long-chain fatty alcohols, including branched-chain variants like this compound, are specialized lipid molecules derived from fatty acid metabolism. hmdb.cawikipedia.org While not typically considered central intermediates in primary energy or structural lipid pathways, their biosynthesis is intrinsically linked to the broader network of lipid metabolism.
Branched-chain fatty alcohols are known to be unusual components of certain biological secretions, such as the wax esters in sebum, where they represent unique biochemical end products. nih.gov Their synthesis often begins with fatty acyl-CoA, a key intermediate in fatty acid metabolism. nih.gov This precursor undergoes reduction, catalyzed by fatty acyl-CoA reductases (FARs), to yield a fatty alcohol, a process that may proceed through an aldehyde intermediate. nih.gov The metabolism of dietary branched-chain alcohols can involve a combination of both α- and β-oxidation pathways. nih.gov
Furthermore, the biosynthesis of some chiral alcohols is achieved through highly specific enzymatic processes. For instance, photoenzymatic cascades can transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. researchgate.net This involves an initial stereoselective hydration of a carbon-carbon double bond by an oleate (B1233923) hydratase, followed by a decarboxylation step. researchgate.net Such pathways highlight the sophisticated enzymatic machinery that nature employs to produce specific chiral lipid molecules. The production of various fatty alcohols, including undecanol (B1663989), can also be achieved in engineered microorganisms like E. coli by constructing pathways that reduce fatty acid precursors. google.comnih.gov
Molecular Interactions within Chemosensory Systems
In many insect species, the perception of chemical cues such as pheromones and host-plant volatiles is mediated by odorant-binding proteins (OBPs). mdpi.comfrontiersin.orgnih.gov These soluble proteins are abundant in the aqueous lymph of chemosensory sensilla and are responsible for binding hydrophobic odorant molecules and transporting them to olfactory receptors on nerve cells. frontiersin.orgmdpi.commdpi.com The interaction between an odorant like this compound and an OBP is a critical first step in olfactory signal transduction. nih.gov
Ligand Binding Studies with Odorant-Binding Proteins (OBPs)
The affinity between OBPs and their potential ligands is commonly investigated using fluorescence competitive binding assays. frontiersin.org In these experiments, a fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), binds to the hydrophobic pocket of the OBP, resulting in a strong fluorescence signal. When a competing ligand is introduced, it displaces the probe, causing the fluorescence to decrease. This change allows for the calculation of the binding affinity of the test ligand, often expressed as a dissociation constant (Kᵢ). frontiersin.org
While direct binding data for this compound is limited, studies on the related compound 1-undecanol provide significant insight. Research on the Bactrocera minax OBP3 (BminOBP3) demonstrated a strong and specific binding affinity for 1-undecanol. mdpi.commdpi.com Similarly, studies on the general odorant-binding proteins (GOBPs) from the oriental fruit moth, Grapholita molesta, have also characterized the binding affinities for various compounds, including dodecanol, a structurally similar fatty alcohol. plos.org For example, GmolGOBP2 showed a specific binding affinity for the minor sex pheromone component dodecanol. plos.org
The binding affinities of various OBPs to undecanol and related compounds are detailed in the interactive table below.
| Protein | Ligand | Binding Affinity (Kᵢ, μM) | Reference |
|---|---|---|---|
| BminOBP3 (Wild Type) | 1-Undecanol | 11.59 ± 0.51 | nih.gov |
| BminOBP3 (T-OBP3 Mutant) | 1-Undecanol | 19.57 ± 0.45 | nih.gov |
| BminOBP3 (V120A Mutant) | 1-Undecanol | No Binding | nih.gov |
| BminOBP6 | 1-Undecanol | 6.89 | sciopen.com |
| GmolOBP7 | 1-Dodecanol | 7.48 | frontiersin.org |
Structural Basis of Ligand-Protein Recognition
The ability of an OBP to selectively bind a specific ligand is determined by the three-dimensional structure of its binding pocket and the physicochemical properties of the ligand. frontiersin.org OBPs typically consist of six alpha-helices that form a hydrophobic internal cavity where the odorant binds. pnas.org The specificity of this interaction depends on hydrophobic interactions and, in many cases, specific hydrogen bonds. mdpi.com
Molecular docking and mutagenesis studies on BminOBP3 have provided a detailed model for how undecanol binds. mdpi.comnih.gov The binding pocket is primarily formed by hydrophobic amino acid residues. mdpi.com A critical hydrogen bond forms between the hydroxyl group of undecanol and the amino acid Valine-120 (V120), located in the C-terminal region of the protein. mdpi.com This interaction is essential, as mutating V120 to alanine (B10760859) (V120A) completely abolishes the protein's ability to bind undecanol. nih.gov
Furthermore, the C-terminus of the OBP plays a crucial role in both binding and releasing the ligand. mdpi.comnih.gov In BminOBP3, the last few amino acids of the C-terminus (V120, F121, and P122) are vital for binding. mdpi.comnih.gov Deleting this terminal segment significantly reduces binding affinity. nih.gov
A widely proposed mechanism for ligand release involves a pH-dependent conformational change. mdpi.compnas.orgproteopedia.org The general environment of the sensillar lymph is neutral (pH ≈ 7.4), but it becomes acidic (pH ≈ 5.0) near the surface of the olfactory neuron's membrane. sciopen.comproteopedia.org For many OBPs, this drop in pH disrupts key hydrogen bonds that stabilize the protein-ligand complex. mdpi.com This can cause the C-terminal "lid" of the binding pocket to open, releasing the odorant molecule so it can activate the olfactory receptor. mdpi.compnas.org Studies with BminOBP6 showed that its strong binding to 1-undecanol at pH 7.4 was completely lost at pH 5.0, supporting this pH-sensitive release mechanism. sciopen.com The precise, chiral structure of this compound would be a critical determinant in how it fits within the specific 3D architecture of an OBP's binding pocket, influencing both binding affinity and the dynamics of its release.
Application of S 9 Methyl 1 Undecanol As a Chiral Synthon and Building Block in Organic Synthesis
Role in the Stereocontrolled Synthesis of Complex Molecules
In stereocontrolled synthesis, the primary function of (S)-9-Methyl-1-undecanol is to serve as a chiral synthon that introduces a specific stereogenic center into a larger molecular framework. The stereocenter at the C9 position is remote from the reactive hydroxyl group at C1. Consequently, it does not typically exert direct stereocontrol over reactions occurring at the C1 position through mechanisms like substrate control (e.g., Felkin-Anh or Cram chelation models). Instead, its role is to be embedded into the carbon skeleton of the target molecule, where its pre-existing chirality contributes to the final product's absolute stereochemistry.
The synthetic utility of this compound involves the modification of its primary alcohol functionality. The alcohol can be readily converted into other functional groups, such as halides (e.g., bromides, iodides), tosylates, or aldehydes, to facilitate subsequent carbon-carbon bond-forming reactions. These reactions, including Grignard reactions, Wittig reactions, or cuprate (B13416276) couplings, allow the chiral chain of this compound to be elongated or connected to other molecular fragments. The (S)-chirality at C9 is preserved throughout these transformations, ensuring the stereochemical integrity of that position in the final complex molecule. This method is particularly efficient for constructing long-chain aliphatic compounds with isolated stereocenters, which are common motifs in various natural products.
Utilization in Total Synthesis of Natural Products
A significant application of chiral synthons like this compound is in the total synthesis of insect sex pheromones. Many of these natural products are long-chain aliphatic molecules whose biological activity is highly dependent on their specific stereochemistry. The coffee leaf miner moth, Perileucoptera coffeella, and the pear leaf blister moth, Leucoptera scitella, utilize C15 to C18 dimethyl-branched alkanes as their primary sex pheromone components. cabidigitallibrary.orgnih.govresearchgate.net The determination of the absolute configuration of these pheromones often requires the unambiguous synthesis of all possible stereoisomers for biological testing. researchgate.nettandfonline.comresearchgate.net
This compound represents a key C12 building block for the synthesis of these pheromones, specifically for establishing the (S)-chirality at the C9 position in the final alkane chain. For example, the major pheromone component of Perileucoptera coffeella is 5,9-dimethylpentadecane. mdpi.comnih.gov Syntheses of its stereoisomers have been performed to identify the active natural configuration. researchgate.netresearchgate.net A synthetic strategy for an isomer like (5S,9S)-5,9-dimethylpentadecane could involve coupling a derivative of this compound (providing the C6-C15 portion of the backbone with the correct C9 stereocenter) with a chiral C5 fragment.
The general synthetic approach would be as follows:
Functionalization: this compound is converted to a more reactive species, such as (S)-9-methyl-1-bromoundecane or the corresponding tosylate.
Coupling: This electrophilic fragment is then coupled with a suitable nucleophilic partner, for instance, a Grignard reagent derived from a chiral 5-carbon unit, to form the complete carbon skeleton.
Deprotection/Final Modification: Any protecting groups are removed to yield the final pheromone.
This strategy highlights the importance of this compound as a readily available source of chirality for constructing complex, biologically active molecules where the stereochemical configuration is crucial for function.
Table 1: Examples of Insect Pheromones with Structural Similarity to this compound Derivatives
| Compound Name | Natural Source (Insect) | Molecular Formula | Role |
| 5,9-Dimethylpentadecane | Perileucoptera coffeella (Coffee Leaf Miner) | C₁₇H₃₆ | Major Pheromone Component |
| 5,9-Dimethylhexadecane | Perileucoptera coffeella (Coffee Leaf Miner) | C₁₈H₃₈ | Minor Pheromone Component |
| 5,9-Dimethylheptadecane | Leucoptera scitella (Pear Leaf Blister Moth) | C₁₉H₄₀ | Major Pheromone Component |
| 5,9-Dimethyloctadecane | Leucoptera scitella (Pear Leaf Blister Moth) | C₂₀H₄₂ | Minor Pheromone Component |
Development of Chiral Scaffolds and Intermediates for Advanced Materials Research
The development of advanced materials, such as chiral liquid crystals and polymers, often relies on the incorporation of specific chiral building blocks to induce desired macroscopic properties like ferroelectricity or the ability to rotate polarized light. researchgate.netaps.org Molecules containing both a long, flexible alkyl chain (a spacer) and a chiral center are particularly valuable for these applications. mdpi.comresearchgate.net
This compound is a promising candidate for creating such chiral scaffolds. The long eleven-carbon chain can function as a flexible spacer, which is a common structural motif in side-chain liquid crystalline polymers, serving to decouple the motion of the polymer backbone from the self-organizing mesogenic (liquid-crystal forming) units. The chiral center at C9 can impart chirality to the entire supramolecular assembly.
A hypothetical pathway for its use in a chiral side-chain polymer involves:
Functionalization for Polymerization: The terminal hydroxyl group of this compound can be esterified with a polymerizable group, such as acrylic acid or methacrylic acid, to form a chiral monomer.
Attachment to a Mesogen: Alternatively, the alcohol can be used to form an ether or ester linkage with a rigid, planar molecule that acts as a mesogen (e.g., a biphenyl (B1667301) or phenyl benzoate (B1203000) system). This creates a chiral mesogenic unit.
Polymerization: The resulting chiral monomer or chiral mesogenic monomer is then polymerized, typically through free-radical polymerization, to create a polymer where the chiral side chains are appended to the main backbone.
The chirality originating from the (S)-9-methylundecyl group would be transferred to the macroscopic material, potentially inducing the formation of chiral mesophases such as chiral nematic (N) or chiral smectic (SmC) phases. mdpi.comresearchgate.net These materials are of great interest for applications in optical devices, displays, and sensors. While specific examples utilizing this compound are not prevalent in the literature, the principles are well-established with structurally similar chiral alcohols and long-chain alkanols like 11-bromo-1-undecanol. researchgate.netsigmaaldrich.com
Advanced Research Directions and Future Perspectives on S 9 Methyl 1 Undecanol
Computational Chemistry and Molecular Modeling Studies
Computational approaches are poised to accelerate the understanding and synthesis of (S)-9-Methyl-1-undecanol by providing predictive insights that can guide experimental work. rsc.org These methods can minimize the extensive experimental screening required to identify optimal catalysts and reaction conditions. rsc.org
A primary challenge in synthesizing this compound is controlling the stereochemistry at the C9 position. Computational chemistry offers powerful tools to predict and rationalize the stereochemical outcomes of synthetic reactions.
Quantitative Structure-Property Relationship (QSPR) Models : QSPR models can be developed to correlate the structural features of substrates and catalysts with the enantioselectivity of a reaction. mdpi.com For aliphatic alcohols, QSPR models have successfully predicted various physicochemical properties by dividing the molecular structure into fragments (e.g., the alkyl group and the hydroxyl group) and using topological descriptors. mdpi.comnih.govresearchgate.net Future research could involve developing a specific QSPR model for the enzymatic resolution or asymmetric synthesis of long, methyl-branched alcohols, which would allow for the rapid in silico screening of potential catalysts and reaction conditions to maximize the yield of the (S)-enantiomer.
Transition State Force Fields (TSFFs) : Methods like Quantum-Guided Molecular Mechanics (Q2MM) can be used to develop highly accurate force fields for the transition states of reactions. rsc.org By calculating the energies of the competing transition states leading to the (R) and (S) products, the stereoselectivity can be reliably predicted. rsc.org This approach has been successfully applied to various catalytic enantioselective reactions and could be adapted to model the key stereodetermining step in a potential synthesis of this compound, for example, in a metal-catalyzed asymmetric hydrogenation of a corresponding unsaturated precursor.
Modeling Enzyme-Substrate Interactions : For biocatalytic routes, molecular modeling can elucidate the structural basis of enzyme stereoselectivity. nih.gov By docking the substrate into the active site of an enzyme, such as a lipase (B570770) or alcohol dehydrogenase, researchers can identify the key interactions that favor the formation of the (S)-enantiomer. Studies on lipases from Candida antarctica (CALB) and Candida rugosa have used modeling to reveal specific pockets and residues that accommodate secondary alcohols and determine stereopreference. nih.govd-nb.infonih.gov A similar approach for this compound would involve modeling its tetrahedral intermediate within the active sites of various lipases to predict which enzymes would be most effective for its kinetic resolution.
| Computational Method | Principle | Potential Application for this compound | References |
|---|---|---|---|
| QSPR Modeling | Correlates molecular descriptors with experimental outcomes (e.g., enantiomeric excess) using statistical methods. | Rapid screening of potential catalysts and conditions by predicting their stereoselectivity in the synthesis of long-chain branched alcohols. | nih.gov, mdpi.com |
| Transition State Modeling (e.g., Q2MM) | Calculates the energies of competing transition states (leading to R and S products) to predict the major stereoisomer. | Designing optimal chiral ligands or catalysts for asymmetric chemical synthesis by accurately predicting the stereochemical outcome. | rsc.org |
| Enzyme-Substrate Docking | Simulates the binding of a substrate within an enzyme's active site to identify key interactions governing stereoselectivity. | Selection of the most suitable lipase or alcohol dehydrogenase for the efficient biocatalytic kinetic resolution or asymmetric reduction. | nih.gov, d-nb.info, nih.gov |
Molecular dynamics (MD) simulations provide a view of the dynamic evolution of molecular systems, allowing researchers to study the physical movements and interactions of atoms and molecules over time. mdpi.comwikipedia.org This is particularly valuable for understanding how a flexible molecule like this compound interacts with biological targets, such as pheromone-binding proteins (PBPs), chemosensory receptors, or metabolic enzymes.
Future MD simulation studies could focus on:
Binding to Pheromone Receptors : If this compound functions as a pheromone, MD simulations could model its interaction with the corresponding insect olfactory receptor. These simulations can reveal the binding mode, identify key amino acid residues involved in the interaction, and calculate the binding free energy, providing insight into the molecular basis of its biological activity. mdpi.com
Interaction with Lipid Membranes : As a long-chain alcohol, this compound will interact with lipid bilayers. MD simulations have been used to study the intercalation of other long-chain alcohols (like octanol (B41247) and dodecanol) into model membranes, showing how they affect membrane properties. nih.gov Similar studies could elucidate how this compound partitions into and perturbs the cell membranes of target organisms or its host.
Enzyme Dynamics : When used in biocatalysis, the dynamics of the enzyme itself can be crucial. A combination of docking and MD simulations has been used to predict the enantioselectivity of ω-transaminases by sampling near-attack conformations. nih.gov This approach could be applied to model the dynamic process of an alcohol dehydrogenase or lipase transforming a precursor into this compound, offering a more accurate prediction than static docking alone.
Exploration of Novel Biocatalysts and Biotransformation Systems
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. jiangnan.edu.cn The future development of synthetic routes to this compound will heavily rely on the discovery and engineering of novel enzymes and whole-cell systems.
Screening for Novel Alcohol Dehydrogenases (ADHs) : ADHs (also known as ketoreductases or KREDs) catalyze the stereoselective reduction of a ketone precursor (e.g., 9-methyl-undecanone) to the corresponding chiral alcohol. jiangnan.edu.cn While many known ADHs produce (S)-alcohols, their substrate scope can be limited. nih.gov Future work will involve screening microbial diversity for novel ADHs that can efficiently reduce a long-chain methyl-substituted ketone. Recently, new (R)- and (S)-specific ADHs from Lactobacillus and Candida species have been identified and characterized, demonstrating broad substrate acceptance that could potentially include precursors to this compound. nih.govacs.org
Protein Engineering of ADHs and Lipases : When a native enzyme shows low activity or selectivity, protein engineering can be employed. Rational design, based on crystal structures and kinetic profiling, has been used to engineer ADH variants with expanded substrate scope for complex chiral alcohols. acs.org Likewise, evolutionary coupling-inspired engineering can identify influential mutation sites distant from the active pocket. nih.gov For lipases, which are used for kinetic resolution, understanding the molecular basis of stereoselectivity can guide engineering efforts to improve performance. researchgate.net These strategies could be applied to create a bespoke enzyme tailored for the high-yield production of this compound.
Whole-Cell Biotransformations : Using whole microbial cells can be advantageous as it circumvents the need for costly enzyme purification and cofactor regeneration. nih.gov The challenge often lies in lower enantiomeric excess and yields compared to isolated enzymes. nih.gov Future research could focus on developing engineered E. coli or yeast strains that overexpress a specific ADH and a cofactor regeneration system (e.g., using formate (B1220265) dehydrogenase or a glucose dehydrogenase), creating a self-sufficient cellular factory for the production of this compound from its ketone precursor.
Integrated Chemoenzymatic Synthetic Strategies
Combining the best features of chemical catalysis and biocatalysis in a single synthetic plan, known as a chemoenzymatic strategy, is a powerful approach for producing enantiomerically pure compounds. rsc.org
Dynamic Kinetic Resolution (DKR) : A major limitation of standard kinetic resolution is a theoretical maximum yield of 50%. DKR overcomes this by integrating the enzymatic resolution with an in situ chemical catalyst that continuously racemizes the slower-reacting enantiomer. mdpi.comencyclopedia.pub For this compound, a potential DKR process would involve the lipase-catalyzed acylation of the (S)-enantiomer from a racemic mixture, while a metal catalyst (e.g., based on Ruthenium or Vanadium) simultaneously converts the remaining (R)-enantiomer back into the racemate, theoretically enabling a 100% yield of the acylated (S)-product. mdpi.com
Sequential Catalysis : A promising strategy involves a sequence of chemical and enzymatic steps. For example, the Zr-catalyzed asymmetric carboalumination (ZACA) of a terminal alkene can create a chiral center, followed by oxidation to produce a chiral alcohol. nih.gov This alcohol mixture can then be subjected to lipase-catalyzed acetylation to resolve the enantiomers to ultra-high purity (>99% ee). nih.gov A similar multi-step chemoenzymatic route was successfully used to prepare enantiomerically pure (R)- and (S)-2-methyldecan-1-ol, a close structural analog of 9-methyl-1-undecanol. rsc.org
| Strategy | Description | Key Advantages | References |
|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution of a racemate with simultaneous chemical racemization of the undesired enantiomer. | Overcomes the 50% theoretical yield limit of standard kinetic resolution, allowing for quantitative conversion to a single enantiomer. | mdpi.com, encyclopedia.pub |
| Sequential Chemical Asymmetric Synthesis and Enzymatic Resolution | An initial chemical step (e.g., ZACA) creates an enantioenriched mixture, which is then purified to >99% ee using a highly selective enzyme (e.g., lipase). | Achieves exceptionally high enantiomeric purity, which is often difficult to obtain through a single catalytic step. | nih.gov |
| Enzymatic Resolution of a Chemically Synthesized Racemate | A racemic alcohol is synthesized chemically, followed by highly selective lipase-catalyzed transesterification to separate the enantiomers. | A practical and well-established method, successfully applied to the synthesis of the analogous (S)-2-methyldecan-1-ol. | rsc.org |
Deeper Elucidation of Stereospecific Biochemical Pathways
Many methyl-branched lipids, including alcohols, serve as crucial semiochemicals (e.g., pheromones) in insects. rsc.orgpnas.org Understanding the natural biosynthetic pathway is a key future direction, as it can inspire the development of novel biocatalytic production methods. The biosynthesis of such compounds generally follows a modified fatty acid synthesis pathway. annualreviews.orgcsic.es
The likely biosynthetic route for this compound in a producing organism would involve several key steps:
Chain Initiation and Branching : Fatty acid biosynthesis is initiated, and at a specific point in the chain elongation, a methylmalonyl-CoA unit is incorporated instead of a malonyl-CoA unit. pnas.org The precursors for methylmalonyl-CoA are often derived from amino acids like valine or isoleucine. annualreviews.orgpnas.org
Stereocontrol : The stereochemistry of the methyl branch is likely established during the reduction of an α,β-unsaturated thioester intermediate, a step catalyzed by the enoyl-acyl carrier protein (ACP) reductase domain of the fatty acid synthase (FAS) enzyme. pnas.org The inherent stereoselectivity of this enzyme would determine the (S) or (R) configuration at the branch point.
Elongation and Reduction : The methyl-branched fatty acyl chain is further elongated to the desired length (12 carbons in this case) and then reduced to the primary alcohol, this compound, by a fatty acyl-CoA reductase. annualreviews.org
Future research will focus on identifying the specific enzymes responsible for this pathway in a relevant organism. This would involve transcriptomic and proteomic analyses of the tissues where biosynthesis occurs (often oenocytes in insects) to identify candidate FAS, elongase, and reductase genes. annualreviews.orgconicet.gov.ar Subsequent gene knockout or heterologous expression studies could then confirm the function of each enzyme in the production of this compound. Elucidating this pathway would not only provide fundamental biological knowledge but also deliver a set of enzymes that could be harnessed for biotechnological production. pnas.org
Q & A
Q. What are the established synthetic routes for (S)-9-Methyl-1-undecanol, and how can enantiomeric purity be validated?
- Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, enzymatic resolution using lipases can isolate the (S)-enantiomer. Enantiomeric purity is validated via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or polarimetry. Gas chromatography (GC) coupled with mass spectrometry (MS) further confirms structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the methyl branching at C9 and hydroxyl position. High-resolution MS (HRMS) confirms molecular formula (C₁₂H₂₆O). Differential Scanning Calorimetry (DSC) determines melting points, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .
Q. How does stereochemistry at C9 influence the compound’s physicochemical properties?
- Methodological Answer: The (S)-configuration affects hydrogen-bonding capacity and lipophilicity. Comparative studies with the (R)-enantiomer using octanol-water partition coefficients (log P) reveal differences in solubility. Molecular dynamics simulations predict conformational stability, which can be experimentally validated via X-ray crystallography .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?
- Methodological Answer: Conduct sensitivity analysis to identify confounding variables (e.g., cell line variability, solvent effects). Meta-analyses should stratify studies by experimental conditions (e.g., dose ranges, exposure time). Bayesian statistics can quantify uncertainty in heterogeneous datasets .
Q. What computational approaches model the interaction of this compound with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) predicts binding affinities to receptors like GPCRs. Density Functional Theory (DFT) calculates electronic properties for mechanistic insights. Machine learning models (e.g., QSAR) correlate structural features with activity, validated via in vitro assays .
Q. How should systematic reviews integrate data from observational vs. experimental studies on this compound?
Q. What experimental designs optimize stability studies of this compound under diverse conditions?
- Methodological Answer: Accelerated stability testing (ICH Q1A) under controlled humidity/temperature. LC-MS monitors degradation products. Factorial designs (e.g., 2² factorial) evaluate interactions between light, pH, and oxidative stress. Kinetic modeling (Arrhenius equation) predicts shelf-life .
Q. How are discrepancies between in vitro and in vivo efficacy addressed mechanistically?
Q. What methodologies elucidate metabolic pathways of this compound in model organisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
